HMN-176

説明

特性

IUPAC Name |

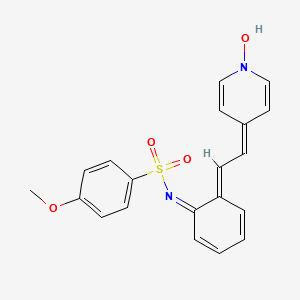

(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-RPBJWCAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC=C/C2=C\C=C3C=CN(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HMN-176: A Multi-Faceted Approach to Combating Cancer

An In-depth Technical Guide on its Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of HMN-176, a potent stilbene derivative with significant anti-cancer properties. This compound, the active metabolite of the orally bioavailable prodrug HMN-214, exhibits a unique dual mechanism of action that includes direct cytotoxicity through mitotic arrest and the reversal of multidrug resistance. This document details the signaling pathways affected by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its activity.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-tumor effects through two primary, interconnected mechanisms:

-

Inhibition of Mitosis and Induction of Apoptosis: this compound is a potent mitotic inhibitor that disrupts the proper formation and function of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).[1][2] Unlike many other mitotic inhibitors that target tubulin directly, this compound's primary mode of action is the inhibition of centrosome-dependent microtubule nucleation.[3][4][5] This leads to the formation of defective mitotic spindles, characterized by short or multiple poles, which in turn activates the spindle assembly checkpoint, delaying mitotic progression.[3][4][5] While it interacts with the polo-like kinase-1 (plk1) pathway, it does not directly inhibit the kinase activity of plk1 but rather alters its spatial distribution within the cell.[1][6] This disruption of spindle formation ultimately triggers DNA fragmentation and apoptosis.[1][2]

-

Reversal of Multidrug Resistance (MDR): A significant feature of this compound is its ability to restore sensitivity to conventional chemotherapeutic agents in multidrug-resistant cancer cells.[1][7] This is achieved by downregulating the expression of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein efflux pump. This compound inhibits the binding of the nuclear transcription factor Y (NF-Y) to the Y-box element in the promoter region of the MDR1 gene.[1][7] This transcriptional repression reduces the levels of P-glycoprotein, thereby increasing the intracellular concentration and efficacy of other anticancer drugs.

Signaling Pathways and Molecular Interactions

The following diagram illustrates the key molecular events and signaling pathways influenced by this compound in cancer cells.

Caption: this compound's dual mechanism: mitotic inhibition and MDR reversal.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various Human Tumor Cell Lines | Multiple | Mean: 118 | [6] |

Table 2: Efficacy of this compound in Human Tumor Specimens (Ex Vivo)

| Cancer Type | Concentration (µg/mL) | Response Rate (%) | Reference |

| Breast Cancer | 1.0 | 75% (6/8) | [8] |

| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6) | [8] |

| Ovarian Cancer | 10.0 | 57% (4/7) | [8] |

| All Assessable Specimens | 0.1 | 32% (11/34) | [8] |

| All Assessable Specimens | 1.0 | 62% (21/34) | [8] |

| All Assessable Specimens | 10.0 | 71% (25/35) | [8] |

Table 3: Effect of this compound on MDR1 Expression

| Cell Line | Treatment | MDR1 mRNA Suppression | Reference |

| K2/ARS (Adriamycin-resistant) | 3 µM this compound | ~56% | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the cytotoxic effects of this compound, a colorimetric MTT assay is commonly used.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Analysis of MDR1 Gene Expression

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To quantify the effect of this compound on MDR1 mRNA levels.

-

Treat cancer cells with this compound for a defined period.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by gel electrophoresis and quantify the band intensities to determine the relative expression of MDR1 mRNA.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

EMSA: To investigate the effect of this compound on the binding of NF-Y to the MDR1 promoter.

-

Synthesize and label a DNA probe corresponding to the Y-box sequence of the MDR1 promoter.

-

Prepare nuclear extracts from cancer cells.

-

Incubate the labeled probe with the nuclear extracts in the presence or absence of this compound.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or other detection methods to assess the binding of NF-Y.

-

Cell Cycle Analysis

-

Flow Cytometry: To determine the effect of this compound on cell cycle distribution.

-

Treat cells with this compound for various time points.

-

Harvest and fix the cells in ethanol.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Immunofluorescence Microscopy

-

Immunofluorescence: To visualize the effects of this compound on the mitotic spindle.

-

Grow cells on coverslips and treat with this compound.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against α-tubulin to label the microtubules.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a fluorescent dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope to observe spindle morphology.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to characterize the dual mechanism of this compound.

Caption: Workflow for characterizing this compound's anti-cancer effects.

Conclusion

This compound represents a promising anti-cancer agent with a novel, dual mechanism of action. Its ability to induce mitotic catastrophe and simultaneously reverse multidrug resistance addresses two major challenges in cancer therapy. The preclinical data strongly support its continued investigation and development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and similar targeted therapies. Further research into the downstream effectors of this compound-induced mitotic arrest and its efficacy in combination with other chemotherapeutic agents is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Multifaceted Anti-Cancer Agent Targeting Drug Resistance and Mitosis

For Researchers, Scientists, and Drug Development Professionals

HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, has emerged as a promising anti-cancer agent with a dual mechanism of action that strikes at the heart of tumor cell proliferation and survival. This stilbene derivative not only induces mitotic arrest by interfering with a key cell cycle regulator but also resensitizes multidrug-resistant cancer cells to conventional chemotherapeutics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data associated with this compound.

Chemical Structure and Properties

This compound is chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-methoxy-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]-benzenesulfonamide | [2] |

| CAS Number | 173529-10-7 | [2][3][4] |

| Molecular Formula | C20H18N2O4S | [2][3] |

| Molecular Weight | 382.43 g/mol | [3] |

| SMILES | O=S(=O)(c1ccc(OC)cc1)Nc1ccccc1/C=C/c1cc--INVALID-LINK--[O-] | [4] |

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-tumor effects through two distinct and synergistic mechanisms: the reversal of multidrug resistance and the induction of mitotic catastrophe.

Overcoming Multidrug Resistance by Targeting NF-Y

A significant hurdle in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. This compound has been shown to directly address this challenge by downregulating MDR1 expression.[1]

The proposed mechanism involves the inhibition of the transcription factor NF-Y.[1] NF-Y is a critical regulator of MDR1 gene expression, binding to the Y-box consensus sequence in the MDR1 promoter.[1] this compound interferes with the binding of NF-Y to the MDR1 promoter, thereby suppressing its transcription.[1] This leads to a reduction in P-gp levels and restores the sensitivity of cancer cells to chemotherapeutic agents.[1]

Induction of Mitotic Arrest via PLK1 Interference

In addition to its effects on drug resistance, this compound is a potent inhibitor of mitosis.[5] It interferes with the function of Polo-like kinase 1 (PLK1), a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6] Unlike some anti-mitotic agents that target tubulin polymerization directly, this compound does not have a significant effect on this process.[5] Instead, it is suggested to alter the subcellular localization of PLK1, leading to defects in spindle formation and a prolonged mitotic arrest, ultimately culminating in apoptotic cell death.[7] Research indicates that this compound inhibits centrosome-dependent microtubule nucleation, classifying it as a first-in-class anti-centrosome drug.[8][9]

References

- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. raybiotech.com [raybiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Technical Guide to Reversing Multidimensional Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of chemotherapeutic agents. A primary driver of MDR is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes for the efflux pump P-glycoprotein (P-gp). HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising agent capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational pathways.

Core Mechanism of Action: Targeting Transcriptional Regulation of MDR1

This compound circumvents multidrug resistance not by directly inhibiting the P-gp pump, but by suppressing its expression at the genetic level.[1][2] The compound's primary target is the transcription factor NF-Y (Nuclear Factor Y).[1][2] NF-Y is a critical component for the basal expression of the MDR1 gene, binding to the Y-box consensus sequence within the MDR1 promoter.[1][2]

This compound inhibits the binding of the NF-Y heterotrimer to the Y-box sequence on the DNA.[2] This disruption of NF-Y activity leads to a dose-dependent inhibition of Y-box-dependent promoter activity of the MDR1 gene.[1][2] Consequently, both MDR1 mRNA and P-gp protein levels are significantly suppressed, leading to a restoration of chemosensitivity in resistant cancer cells.[1][2]

Beyond its MDR reversal properties, this compound also possesses inherent cytotoxic activity, suggesting a dual mechanism of action that combines direct tumor cell killing with the resensitization of cells to other chemotherapeutic agents.[1][2]

Quantitative Data on this compound Efficacy

The efficacy of this compound in reversing multidrug resistance and its own cytotoxic potential have been quantified in various studies. The following tables summarize key findings.

Table 1: Reversal of Adriamycin Resistance by this compound in K2/ARS Human Ovarian Cancer Cells

| Treatment | GI₅₀ of Adriamycin (Concentration for 50% Growth Inhibition) | Fold Reduction in GI₅₀ | Reference |

| Adriamycin alone | Not specified | - | [1][2] |

| Adriamycin + 3 µM this compound | ~50% decrease compared to Adriamycin alone | ~2-fold | [1][2] |

Table 2: In Vitro Cytotoxicity of this compound in Human Tumor Specimens (14-day continuous exposure)

| This compound Concentration | Percentage of Assessable Specimens Showing a Response | Reference |

| 0.1 µg/ml | 32% (11/34) | [3] |

| 1.0 µg/ml | 62% (21/34) | [3] |

| 10.0 µg/ml | 71% (25/35) | [3] |

Table 3: Tumor-Specific Activity of this compound

| Tumor Type | This compound Concentration | Percentage of Specimens Responding | Reference |

| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [3] |

| Non-Small-Cell Lung Cancer | 10.0 µg/ml | 67% (4/6) | [3] |

| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) | [3] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of this compound.

Cell Lines and Culture

-

Cell Lines: K2 human ovarian cancer cells and their Adriamycin-resistant subline, K2/ARS, are commonly used.[1][2] K2/ARS cells constitutively express the MDR1 gene.[1]

-

Culture Conditions: Cells are maintained in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics, in a humidified atmosphere of 5% CO₂ at 37°C.

Cytotoxicity and Growth Inhibition Assays

-

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (GI₅₀).

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, expose the cells to various concentrations of the test compound (e.g., Adriamycin, this compound) for a specified duration (e.g., 72 hours).

-

For resistance reversal studies, pretreat cells with a fixed concentration of this compound (e.g., 3 µM) before adding the chemotherapeutic agent.[2]

-

Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay.

-

Calculate the GI₅₀ values from the dose-response curves.

-

Western Blot Analysis for P-glycoprotein Expression

-

Objective: To quantify the protein levels of P-glycoprotein.

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for P-glycoprotein.

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Use a loading control, such as β-actin, to normalize the results.

-

Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

-

Objective: To measure the mRNA levels of the MDR1 gene.

-

Protocol:

-

Treat cells with this compound.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using primers specific for the MDR1 gene.

-

Use a housekeeping gene, such as GAPDH, as an internal control.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Luciferase Reporter Fusion Gene Analysis

-

Objective: To assess the effect of this compound on the promoter activity of the MDR1 gene.

-

Protocol:

-

Construct a reporter plasmid containing the MDR1 promoter region with the Y-box sequence upstream of a luciferase gene.

-

Transfect the plasmid into the target cells.

-

Treat the transfected cells with various concentrations of this compound.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., a β-galactosidase expression vector).

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine if this compound inhibits the binding of NF-Y to the Y-box DNA sequence.

-

Protocol:

-

Synthesize and label a double-stranded oligonucleotide probe containing the Y-box consensus sequence.

-

Prepare nuclear extracts from the target cells.

-

Incubate the nuclear extracts with the labeled probe in the presence or absence of this compound.

-

For competition assays, add an excess of unlabeled probe.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the labeled probe by autoradiography or other suitable methods.

-

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of this compound in reversing multidrug resistance.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a novel and effective strategy for combating multidrug resistance in cancer. By targeting the transcriptional regulation of the MDR1 gene through the inhibition of NF-Y, this compound can restore the sensitivity of resistant tumors to conventional chemotherapeutic agents. The quantitative data and experimental evidence strongly support its potential as a valuable component of combination cancer therapy.

Future research should focus on:

-

In-depth in vivo studies to further validate the efficacy and safety of this compound in combination with various chemotherapeutics.

-

Elucidation of the broader effects of this compound on other NF-Y-regulated genes to understand its full pharmacological profile.

-

Clinical trials to evaluate the therapeutic potential of this compound or its prodrug, HMN-214, in patients with multidrug-resistant cancers.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising role of this compound in overcoming one of the most significant obstacles in cancer treatment.

References

- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Targeted Approach to Overcoming Multidrug Resistance by Inhibiting the NF-Y Transcription Factor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump. The transcription factor NF-Y plays a crucial role in the basal expression of the MDR1 gene. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising compound that can restore chemosensitivity in multidrug-resistant cancer cells by directly targeting the NF-Y transcription factor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effect on NF-Y, and details the experimental methodologies used to elucidate this mechanism.

Introduction to this compound and NF-Y

This compound is a stilbene derivative with potent antitumor activity.[1] It is the active metabolite of the orally administered prodrug HMN-214.[1] A key aspect of this compound's anticancer activity is its ability to circumvent multidrug resistance, a phenomenon often driven by the overexpression of the MDR1 gene.[1]

The Nuclear Factor Y (NF-Y), also known as the CCAAT-binding factor (CBF), is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC.[2] This complex binds to the highly conserved CCAAT box sequence found in the promoter region of numerous genes, including MDR1.[2] The binding of NF-Y to the Y-box (which contains a CCAAT sequence) in the MDR1 promoter is considered essential for its basal transcription.[1]

Mechanism of Action: this compound Inhibition of NF-Y

This compound exerts its effect on multidrug resistance by directly interfering with the activity of the NF-Y transcription factor. This targeted inhibition disrupts the transcriptional activation of the MDR1 gene, leading to a cascade of downstream effects that ultimately resensitize cancer cells to chemotherapeutic agents.

Inhibition of NF-Y Binding to the MDR1 Promoter

Electrophoretic mobility shift assays (EMSA) have demonstrated that this compound inhibits the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter in a dose-dependent manner.[1] This direct inhibition of DNA binding is the primary mechanism by which this compound downregulates MDR1 expression.

Downregulation of MDR1 Gene Expression

The inhibition of NF-Y binding to the MDR1 promoter by this compound leads to a significant suppression of MDR1 gene expression. This has been observed at both the messenger RNA (mRNA) and protein levels.

-

mRNA Level: Reverse transcription-PCR (RT-PCR) analysis has shown a marked decrease in MDR1 mRNA levels in multidrug-resistant cells treated with this compound.[1]

-

Protein Level: Western blot analysis has confirmed a corresponding reduction in the expression of P-glycoprotein, the protein product of the MDR1 gene, following this compound treatment.[1]

Reversal of Multidrug Resistance

The this compound-mediated downregulation of P-glycoprotein expression restores the sensitivity of cancer cells to chemotherapeutic agents that are substrates of this efflux pump. In a key study, treatment of the Adriamycin-resistant human ovarian cancer cell line K2/ARS with this compound resulted in a significant decrease in the concentration of Adriamycin required to inhibit cell growth.[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound on NF-Y activity and multidrug resistance.

| Parameter | Cell Line | Treatment | Result | Reference |

| Reversal of Adriamycin Resistance | K2/ARS (human ovarian cancer) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1] |

| Assay | Cell Line | This compound Concentration | Effect on MDR1 Promoter Activity | Reference |

| Luciferase Reporter Assay | Not specified in abstract | Dose-dependent | Inhibition of Y-box-dependent promoter activity | [1] |

| Assay | Source of Nuclear Extract | This compound Concentration | Effect on NF-Y Binding | Reference |

| Electrophoretic Mobility Shift Assay (EMSA) | Not specified in abstract | Dose-dependent | Inhibition of NF-Y binding to the Y-box consensus sequence | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture and Drug Treatment

-

Cell Lines: K2 human ovarian cancer subline selected for Adriamycin resistance (K2/ARS) and the parental K2 cell line.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for the specified duration of the experiment.

Western Blot Analysis for P-glycoprotein

This protocol is for the detection of P-glycoprotein (the MDR1 gene product).

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for P-glycoprotein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA

This protocol is for the quantification of MDR1 mRNA levels.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the MDR1 gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified as an internal control.

-

Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The intensity of the MDR1 band is normalized to the intensity of the housekeeping gene band.

Luciferase Reporter Assay for MDR1 Promoter Activity

This assay measures the transcriptional activity of the MDR1 promoter.

-

Plasmid Construction: A luciferase reporter plasmid is constructed by cloning the promoter region of the MDR1 gene containing the Y-box element upstream of the luciferase reporter gene.

-

Transfection: The reporter plasmid is transfected into the target cells. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

Drug Treatment: After transfection, the cells are treated with various concentrations of this compound.

-

Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system used. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the binding of NF-Y to the MDR1 promoter.

-

Probe Preparation: A double-stranded DNA oligonucleotide probe corresponding to the Y-box sequence in the MDR1 promoter is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

Nuclear Extract Preparation: Nuclear extracts containing the NF-Y transcription factor are prepared from the target cells.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of increasing concentrations of this compound. For competition experiments, an excess of unlabeled probe is also included.

-

Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried, and the labeled DNA-protein complexes are visualized by autoradiography or other appropriate detection methods. The inhibition of the NF-Y-DNA complex formation by this compound is then quantified.

Conclusion

This compound represents a targeted therapeutic strategy for overcoming multidrug resistance in cancer. Its ability to specifically inhibit the binding of the NF-Y transcription factor to the MDR1 promoter, leading to the downregulation of P-glycoprotein expression, highlights the potential of targeting transcription factors in cancer therapy. The experimental protocols detailed in this guide provide a framework for further investigation into the mechanisms of this compound and the development of similar targeted agents. Further research to determine the precise IC50 of this compound for NF-Y inhibition and to fully elucidate the dose-response relationship will be crucial for its clinical development.

References

In-Depth Technical Guide: Discovery and Synthesis of HMN-176

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising compound in oncology research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel stilbene derivative. This document details the compound's mechanism of action, including its role as a polo-like kinase 1 (PLK1) inhibitor and its ability to circumvent multidrug resistance by targeting the transcription factor NF-Y. In vitro and in vivo data are presented in a structured format, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological effects.

Discovery and Background

This compound, with the chemical name (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide, was identified as the active metabolite of the orally bioavailable prodrug HMN-214.[1][2] HMN-214 was developed by Nippon Shinyaku Co., Ltd. as part of a research program focused on novel sulfonamide antitumor agents.[1] Early studies revealed that this compound exhibits potent cytotoxic activity against a broad range of human tumor cell lines.[2] The compound was found to induce cell cycle arrest at the G2/M phase, a hallmark of mitotic inhibitors.[3] Further investigations into its mechanism of action have highlighted its unique properties that differentiate it from other antitumor agents.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of stilbene derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions. The synthesis of related sulfonamide compounds has also been described in the literature. It is known that HMN-214 is a synthetic prodrug of this compound, suggesting that the synthesis of HMN-214 would likely involve a final step of N-acetylation of this compound or a related intermediate.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the disruption of mitosis and the reversal of multidrug resistance.

Interference with Polo-Like Kinase 1 (PLK1)

This compound is characterized as a stilbene derivative that interferes with the function of polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[3] Unlike many PLK1 inhibitors, this compound does not directly inhibit the kinase activity of PLK1. Instead, it is thought to disrupt the proper localization and function of PLK1 during mitosis, leading to mitotic arrest and subsequent apoptosis.

Overcoming Multidrug Resistance by Targeting NF-Y

A significant aspect of this compound's activity is its ability to restore chemosensitivity to multidrug-resistant (MDR) cancer cells.[4] This is achieved by targeting the transcription factor NF-Y.[4] NF-Y is a key regulator of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance. This compound has been shown to inhibit the binding of NF-Y to the MDR1 promoter, leading to the downregulation of MDR1 expression and a subsequent increase in the intracellular concentration of other chemotherapeutic agents.[4]

Caption: this compound mediated downregulation of MDR1 expression.

Biological Activity and Efficacy

The antitumor activity of this compound has been evaluated in a variety of in vitro and in vivo models.

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic effects against a wide range of human cancer cell lines. The IC50 values for this compound are typically in the nanomolar range, indicating high potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various (22 human tumor cell lines) | Various | nM range | [2] |

| HeLa | Cervical Cancer | - | [3] |

| PC-3 | Prostate Cancer | - | [3] |

| DU-145 | Prostate Cancer | - | [3] |

| MIAPaCa-2 | Pancreatic Cancer | - | [3] |

| U937 | Leukemia | - | [3] |

| MCF-7 | Breast Cancer | - | [3] |

| A549 | Lung Cancer | - | [3] |

| WiDr | Colon Cancer | - | [3] |

| NGP (MYCN-amplified) | Neuroblastoma | - | [3] |

| SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | - | [3] |

In Vivo Antitumor Activity

The prodrug HMN-214, which is converted to this compound in vivo, has shown significant antitumor activity in mouse xenograft models of human cancers, including lung, pancreatic, gastric, prostate, and breast cancers.[3] The antitumor efficacy of HMN-214 was found to be comparable or superior to that of several clinically used anticancer agents.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for MDR1 Expression

Objective: To assess the effect of this compound on the protein expression of P-glycoprotein (MDR1).

Protocol:

-

Treat multidrug-resistant cancer cells (e.g., K2/ARS) with this compound (e.g., 3 µM) for 48 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cancer cells with this compound at a relevant concentration (e.g., 3 µM) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound is a potent antitumor agent with a unique dual mechanism of action that involves both the disruption of mitosis through interference with PLK1 and the reversal of multidrug resistance by targeting the NF-Y/MDR1 pathway. Its efficacy in a broad range of cancer cell lines and in vivo models highlights its potential as a therapeutic candidate. Further research, particularly in elucidating the precise details of its chemical synthesis and its continued evaluation in preclinical and clinical settings, is warranted to fully explore its therapeutic utility in the treatment of cancer.

References

- 1. | BioWorld [bioworld.com]

- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of HMN-176: A Technical Overview for Cancer Research Professionals

An In-Depth Guide to the Preclinical Efficacy and Mechanism of Action of a Novel Mitotic Inhibitor

HMN-176, the active metabolite of the oral prodrug HMN-214, is a novel stilbene-like compound that has demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines in vitro.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

This compound distinguishes itself as a mitotic inhibitor with a unique mechanism of action that does not involve direct interaction with tubulin.[2] Its primary mode of cytotoxicity involves the disruption of spindle polar bodies, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[1] Notably, this compound has also been shown to circumvent multidrug resistance by downregulating the expression of the MDR1 gene.[2][3] This guide synthesizes the available preclinical data to present a detailed picture of this compound's in vitro activity.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines, including those resistant to conventional chemotherapeutic agents. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

Table 1: Mean IC50 of this compound Against a Panel of Cancer Cell Lines

| Cell Line Panel | Mean IC50 (nM) |

| Unspecified Panel | 112 |

Table 2: IC50 Values of this compound in Drug-Resistant P388 Leukemia Cells

| Cell Line | Resistance Profile | IC50 (nM) |

| P388/Cisplatin | Cisplatin-Resistant | 143 |

| P388/Doxorubicin | Doxorubicin-Resistant | 557 |

| P388/Vincristine | Vincristine-Resistant | 265 |

Table 3: Dose-Dependent Effects of this compound

| Cell Lines | Concentration Range (µM) | Observed Effect |

| HCT116, A549, DLD-1, NCI-H358 | 0.1 - 1 | Increased G2/M arrest and apoptosis |

| K2/ARS (Ovarian) | 3 | ~50% decrease in GI50 of Adriamycin |

| HeLa | 3 | Induction of G2/M cell cycle arrest |

Mechanism of Action: Signaling Pathways and Cellular Effects

This compound exerts its cytotoxic effects through a multi-pronged mechanism targeting key cellular processes involved in cell division and survival.

Induction of G2/M Cell Cycle Arrest

This compound acts as a potent mitotic inhibitor.[1] Treatment of colon and lung cancer cell lines, such as HCT116, A549, DLD-1, and NCI-H358, with this compound leads to a significant G2/M arrest.[1] This cell cycle blockade is biochemically characterized by a decrease in the tyrosine phosphorylation of cdc2 and an increase in the formation of the cdc2-cyclin B complex, which is indicative of mitotic activation.[1] Morphologically, this compound-treated cells exhibit disrupted spindle polar bodies and irregular cell division.[1]

Caption: this compound mechanism for inducing G2/M cell cycle arrest.

Apoptosis Induction via the Intrinsic Mitochondrial Pathway

Following G2/M arrest, this compound induces programmed cell death, or apoptosis.[1] This is evidenced by the activation of caspase-3 and the cleavage of PARP.[1] The apoptotic cascade initiated by this compound proceeds through the intrinsic mitochondrial pathway, as indicated by the activation of caspase-9, with no involvement of the extrinsic caspase-8 pathway.[1]

A key regulator in this process is the tumor suppressor protein p53. This compound treatment leads to an increased expression of p53 and its phosphorylation on serine 20.[1] This activated p53, in turn, upregulates the expression of pro-apoptotic proteins Noxa and Puma.[1] Concurrently, the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 is downregulated, further tipping the cellular balance towards apoptosis.[1] The induction of caspase-3 activation by this compound within 24 hours is observed in cell lines with wild-type p53, such as HCT116 and A549, but not in p53-mutant or null cell lines like DLD-1 and NCI-H358 at the same time point.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Pharmacokinetics of HMN-176

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176, an active metabolite of the orally administered prodrug HMN-214, is a novel stilbene derivative with potent antitumor activity. Its mechanism of action involves the disruption of mitotic processes through interaction with polo-like kinase-1 (PLK1) and the circumvention of multidrug resistance by targeting the transcription factor NF-Y.[1] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing preclinical and clinical findings, experimental methodologies, and the molecular pathways it modulates.

Pharmacokinetic Profile of this compound

This compound is formed from its prodrug, HMN-214, to improve oral absorption. Pharmacokinetic studies have been conducted in both preclinical animal models and in human clinical trials, establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this active compound.

Preclinical Pharmacokinetics in Rats

Following oral administration of the prodrug HMN-214 to male rats, this compound is readily absorbed and becomes the primary circulating entity.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following a Single Oral Dose of HMN-214

| Parameter | Value |

| Tmax (h) | ~2 |

| Key Observation | The prodrug HMN-214 was not detected in plasma, indicating rapid and efficient conversion to this compound. |

Source: Preclinical studies.

Clinical Pharmacokinetics in Humans

A Phase I dose-escalation study of HMN-214 was conducted in patients with advanced solid tumors. The study evaluated doses of 3, 6, 8, and 9.9 mg/m²/day administered for 21 consecutive days in a 28-day cycle. The pharmacokinetic analysis focused on the active metabolite, this compound.

Table 2: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors Following Oral Administration of HMN-214 (Day 1)

| Dose of HMN-214 (mg/m²/day) | Tmax (h) (Range) | t1/2 (h) (Range) | Cmax (ng/mL) (Mean ± SD) | AUC0-24h (ng·h/mL) (Mean ± SD) |

| 3 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |

| 6 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |

| 8 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |

| 9.9 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |

Source: Garland LL, et al. Clin Cancer Res. 2006.

Key Observations from the Phase I Study:

-

The time to reach maximum plasma concentration (Tmax) for this compound ranged from 2.2 to 6.7 hours.

-

The terminal half-life (t1/2) of this compound ranged from 11.8 to 15.8 hours.

-

The area under the plasma concentration-time curve (AUC) demonstrated a dose-proportional increase.

-

The maximum plasma concentration (Cmax) did not show a clear dose-proportional increase.

-

There was no evidence of this compound accumulation with repeated dosing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the experimental designs employed in the preclinical and clinical evaluation of this compound.

Preclinical Rat Pharmacokinetic Study Protocol

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Single oral gavage of HMN-214.

-

Blood Sampling: Serial blood samples were collected at various time points post-administration.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, and AUC.

Human Phase I Clinical Trial Protocol

-

Study Design: Open-label, dose-escalation Phase I trial.

-

Patient Population: Patients with advanced solid tumors.

-

Dosing Regimen: HMN-214 administered orally once daily for 21 consecutive days, followed by a 7-day rest period (28-day cycle). Doses were escalated in cohorts from 3 to 9.9 mg/m²/day.

-

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and multiple time points post-dose on Day 1 and Day 21 of the first cycle.

-

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated LC-MS/MS assay.

-

Pharmacokinetic Assessment: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, were calculated for this compound at each dose level.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism of action, impacting both cell division and drug resistance pathways.

Interference with Polo-Like Kinase 1 (PLK1)

This compound interferes with the proper localization of Polo-like kinase 1 (PLK1) during mitosis. PLK1 is a key regulator of the cell cycle, and its disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: this compound disrupts PLK1 localization, leading to mitotic arrest.

Overcoming Multidrug Resistance via NF-Y Inhibition

This compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the multidrug resistance gene 1 (MDR1). This is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.

References

Methodological & Application

HMN-176 Treatment Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176 is a synthetic stilbene derivative that has demonstrated potent antitumor activity in a variety of in vitro and in vivo models. It is an active metabolite of the oral prodrug HMN-214.[1] this compound exerts its effects primarily through the inhibition of mitosis by interfering with the function of Polo-like kinase 1 (Plk1), a key regulator of cell cycle progression.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound, including methods for assessing its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression and relevant signaling pathways.

Mechanism of Action

This compound is a mitotic inhibitor that does not significantly affect tubulin polymerization.[1] Its primary mechanism of action involves the interference with the subcellular localization of Plk1, leading to defects in spindle formation and mitotic arrest.[3] This ultimately triggers programmed cell death (apoptosis) in cancer cells.[3]

Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by downregulating the expression of the MDR1 gene, which codes for the P-glycoprotein efflux pump. This effect is mediated through the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Method |

| Mean of various human tumor cell lines | Various | 118 | 72 | MTT Assay |

| Neuroblastoma (MYCN-amplified and -nonamplified) | Neuroblastoma | Dose-dependent inhibition | Not specified | Proliferation Assay |

| K2/ARS (Adriamycin-resistant) | Ovarian Cancer | Not specified | Not specified | Not specified |

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.[4]

-

Incubate for 30 minutes at room temperature in the dark.[5]

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time period.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Analyze the cells by flow cytometry within 1 hour.[7]

-

Healthy cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of Cell Cycle Proteins

This protocol can be used to assess the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdc2, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: MTT Assay Workflow.

Caption: Cell Cycle Analysis Workflow.

Caption: Apoptosis Assay Workflow.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

Application Notes and Protocols for HMN-176 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of HMN-176, a potent polo-like kinase 1 (PLK1) inhibitor, in cell culture experiments. This compound, an active metabolite of HMN-214, is a valuable tool for studying mitosis, cell cycle regulation, and for the development of novel anticancer therapeutics.

Introduction to this compound

This compound is a stilbene derivative that acts as a mitotic inhibitor by interfering with the function of polo-like kinase-1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] Unlike many other mitotic inhibitors, this compound does not significantly affect tubulin polymerization.[1][3] Its mechanism of action involves the disruption of normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure.[4] This leads to a delay in the satisfaction of the spindle assembly checkpoint and the formation of short or multipolar spindles.[5][6] Furthermore, this compound has been shown to restore chemosensitivity to multidrug-resistant cells by down-regulating the expression of the MDR1 gene through the inhibition of the NF-Y transcription factor.[7][8]

This compound Solubility and Stock Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is insoluble in water and ethanol.[4][9] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[4][10][11]

Table 1: Solubility and Storage of this compound

| Property | Value | Source(s) |

| Molecular Weight | 382.43 g/mol | [4] |

| Solubility in DMSO | ≥ 10 mg/mL (up to 76 mg/mL has been reported) | [4][10][11] |

| Solubility in Water | Insoluble | [4][9] |

| Solubility in Ethanol | Insoluble | [4][9] |

| Powder Storage | -20°C for up to 3 years | [4][11] |

| Stock Solution Storage | -80°C for up to 1 year in a non-moisture-absorbing solvent | [4] |

| -20°C for up to 1 month in a non-moisture-absorbing solvent | [4] |

Note: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of this compound.[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 382.43 g/mol )

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Protocol:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound powder.

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

-

Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture use.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]

Dilution of this compound Stock Solution for Cell Culture Experiments

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example Dilution for a Final Concentration of 10 µM:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.

-

Add the desired volume of this working solution to your cell culture wells to achieve the final concentration. For example, adding 100 µL of the 10 µM working solution to 900 µL of medium in a well will result in a final concentration of 1 µM.

-

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Table 2: Reported Effective Concentrations of this compound in Cell Culture

| Cell Line(s) | Concentration(s) Used | Observed Effect(s) | Source(s) |

| hTERT-RPE1, CFPAC-1 | 2.5 µM | Increased duration of mitosis. | [1] |

| K2/ARS (ovarian cancer) | 3 µM | Suppressed expression of MDR1 mRNA by 56%. | [1][7] |

| Various human tumor specimens | 0.1, 1.0, 10.0 µg/mL | Inhibitory effects in multiple tumor types, with notable activity in breast, non-small-cell lung, and ovarian cancers. | [1][3] |

| HeLa (cervical cancer) | 3 µM | Induced G2/M phase cell cycle arrest. | [10] |

Signaling Pathway and Experimental Workflow

This compound primarily targets the Polo-like kinase 1 (PLK1) signaling pathway, which is crucial for mitotic progression. It also has a secondary mechanism of action involving the NF-Y transcription factor and MDR1 expression.

Caption: this compound signaling pathways.

The diagram above illustrates the dual mechanism of action of this compound. It inhibits the proper localization of PLK1, leading to defects in centrosome maturation and spindle assembly, which results in mitotic arrest. Concurrently, it inhibits the NF-Y transcription factor, leading to decreased MDR1 expression and subsequent chemosensitization of cancer cells.

Caption: Experimental workflow for this compound.

This workflow outlines the key steps for utilizing this compound in cell culture experiments, from stock solution preparation to various downstream analyses to assess its effects on cell viability, cell cycle progression, protein expression, and morphology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleck.co.jp [selleck.co.jp]

- 10. caymanchem.com [caymanchem.com]

- 11. abmole.com [abmole.com]

Application Notes and Protocols for HMN-176 Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HMN-176, a potent anti-cancer agent, in cytotoxicity assays. Detailed protocols and data summaries are included to facilitate experimental design and execution.

Introduction

This compound is the active metabolite of the orally available prodrug HMN-214. It functions as a stilbene derivative that exhibits significant cytotoxic effects across a range of cancer cell lines.[1][2] Its primary mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, and the targeting of the transcription factor NF-Y, which plays a role in overcoming multidrug resistance.[1][3] this compound is known to induce G2/M cell cycle arrest and apoptosis in cancer cells.[1]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, as determined by IC50 values.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Panel of Cancer Cell Lines | Various | Mean: 112 | |

| P388/S | Leukemia (sensitive) | Not Specified | |

| P388/CDDP | Leukemia (cisplatin-resistant) | 143 | |

| P388/ADR | Leukemia (doxorubicin-resistant) | 557 | |

| P388/VCR | Leukemia (vincristine-resistant) | 265 |

Data sourced from publicly available research.[1]

Experimental Protocols: Cytotoxicity Assay Using MTT

This protocol outlines the determination of this compound cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells to be tested.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to dissolve the formazan crystals completely. The solution will turn purple.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Cytotoxicity Assay

Caption: MTT cytotoxicity assay workflow.

References

- 1. biocompare.com [biocompare.com]

- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing HMN-176 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176, the active metabolite of the oral prodrug HMN-214, is a novel stilbene derivative with potent antitumor activity.[1] Its multifaceted mechanism of action, which includes the induction of mitotic arrest and the reversal of multidrug resistance, makes it a compelling candidate for combination therapies. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound with standard chemotherapy agents, focusing on its ability to restore chemosensitivity in resistant cancer models.

This compound exerts its effects through two primary mechanisms:

-

Inhibition of Polo-like Kinase 1 (Plk1) Function: this compound interferes with the normal subcellular distribution of Plk1, a key regulator of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Downregulation of Multidrug Resistance 1 (MDR1): this compound inhibits the transcription factor NF-Y, which is essential for the expression of the MDR1 gene.[1] The MDR1 protein (P-glycoprotein) is a major contributor to the efflux of chemotherapy drugs from cancer cells, and its suppression by this compound can restore sensitivity to a range of chemotherapeutic agents.[1][3]

These mechanisms suggest that combining this compound with chemotherapy agents that are substrates of the MDR1 pump or that also target mitosis could lead to synergistic antitumor effects.

Data Presentation: In Vitro Efficacy of this compound Combinations

The following tables summarize the quantitative data on the efficacy of this compound in combination with various chemotherapy agents from preclinical studies.

Table 1: Synergistic Effect of this compound with Doxorubicin in Multidrug-Resistant Ovarian Cancer Cells

| Cell Line | Treatment | Concentration | Effect on Doxorubicin GI50 | Reference |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | This compound | 3 µM | ~50% decrease | [1] |

Table 2: Cross-Resistance Profile of this compound in a Doxorubicin-Resistant Ovarian Cancer Cell Line